

Application Note: ¹H NMR Spectroscopic Analysis of Allyl Isopropyl Sulfide

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Compound of Interest

Compound Name: *Allyl isopropyl sulfide*

Cat. No.: *B1617874*

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Abstract

This document provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **allyl isopropyl sulfide**. It includes estimated spectral data, a comprehensive experimental protocol for acquiring a high-quality ¹H NMR spectrum, and a visualization of the molecule's structure with its proton network. This information is valuable for the identification, characterization, and purity assessment of **allyl isopropyl sulfide** in research and drug development settings.

Introduction

Allyl isopropyl sulfide is an organosulfur compound with potential applications in various fields, including flavor and fragrance chemistry, materials science, and as an intermediate in organic synthesis. Accurate structural elucidation and purity determination are crucial for its effective use. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note presents the expected ¹H NMR spectral characteristics of **allyl isopropyl sulfide** and a standardized protocol for its analysis.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental ^1H NMR data for **allyl isopropyl sulfide**, the following table summarizes the estimated chemical shifts (δ), multiplicities, and coupling constants (J) based on analogous structures and established chemical shift ranges for allyl and isopropyl groups adjacent to a sulfur atom.

Table 1: Predicted ^1H NMR Data for **Allyl Isopropyl Sulfide**

Protons (Label)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J , Hz)	Integration
H-1 (CH_3)	~ 1.25	Doublet (d)	~ 6.8	6H
H-2 (CH)	~ 2.95	Septet (sept)	~ 6.8	1H
H-3 (S-CH_2)	~ 3.15	Doublet (d)	~ 7.0	2H
H-4 ($=\text{CH}_2$)	~ 5.10	Multiplet (m)	cis: ~10.0, trans: ~17.0, geminal: ~1.5	2H
H-5 ($=\text{CH}$)	~ 5.80	Multiplet (m)	trans: ~17.0, cis: ~10.0, vicinal: ~7.0	1H

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Structural Representation and Proton Assignments

Caption: Structure of **allyl isopropyl sulfide** with proton labeling.

J-Coupling Network

The following diagram illustrates the through-bond scalar coupling (J -coupling) relationships between the different protons in **allyl isopropyl sulfide**.

Caption: J -coupling network in **allyl isopropyl sulfide**.

Experimental Protocol: ¹H NMR Spectrum

Acquisition

This protocol outlines the steps for preparing a sample of **allyl isopropyl sulfide** and acquiring a ¹H NMR spectrum.

1. Materials and Equipment

- **Allyl isopropyl sulfide** sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- NMR tube (5 mm diameter, high precision)
- Pasteur pipette and bulb
- Small vial
- Vortex mixer (optional)
- NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the **allyl isopropyl sulfide** sample into a clean, dry vial.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[\[1\]](#)[\[3\]](#) CDCl₃ is a common choice for nonpolar organic compounds.[\[1\]](#)
- **Dissolution:** Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
- **Transfer to NMR Tube:** Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.[\[2\]](#)[\[4\]](#) To remove any potential microparticulates, a small plug of cotton or glass wool can be placed in the pipette.[\[2\]](#)[\[4\]](#)
- **Tube Capping:** Securely cap the NMR tube to prevent solvent evaporation.

3. NMR Spectrometer Setup and Data Acquisition

- Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 .^[1] Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.^[1]
- Tuning and Matching: Tune and match the probe for the ^1H frequency to ensure optimal signal detection.^[1]
- Acquisition Parameters: Set the following typical acquisition parameters for a standard ^1H NMR experiment:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: Typically 12-16 ppm to cover the entire proton chemical shift range.
 - Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 2-4 seconds.
- Data Acquisition: Start the acquisition.

4. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
- Peak Picking: Identify the chemical shift of each peak and multiplet.
- Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration values to assign the peaks to the respective protons in the **allyl isopropyl sulfide** molecule.

Conclusion

This application note provides a framework for the ^1H NMR analysis of **allyl isopropyl sulfide**. The estimated spectral data and detailed experimental protocol offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the reliable characterization of this compound. The provided visualizations aid in understanding the molecular structure and its proton connectivity.

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